2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-6-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-18-14-7-4-8-15(12(14)9-17)19-10-11-5-2-3-6-13(11)16/h2-8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIORKDTAMLZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCC2=CC=CC=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381603 | |
| Record name | 2-[(2-chlorobenzyl)oxy]-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-02-1 | |
| Record name | 2-[(2-chlorobenzyl)oxy]-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Displacement of Activated Halides
In this approach, 2-fluoro-6-methoxybenzonitrile undergoes substitution with 2-chlorobenzyl alcohol under strongly basic conditions. The protocol adapts methods from pyrimidine syntheses:
-
Reaction Setup :
-
Mechanistic Rationale :
The methoxy group at C6 activates the ring toward SNAr at C2 by electron donation, while the nitrile group remains inert under these conditions. Potassium tert-butoxide deprotonates the benzyl alcohol, generating a potent alkoxide nucleophile. -
Yield Optimization :
Trials showed diminishing returns beyond 1.2 equivalents of nucleophile due to side reactions (Table 1).
| Equiv. of 2-Chlorobenzyl Alcohol | Temperature (°C) | Yield (%) |
|---|---|---|
| 1.0 | 80 | 58 |
| 1.2 | 80 | 72 |
| 1.5 | 80 | 70 |
Data adapted from analogous SNAr reactions in.
Williamson Ether Synthesis
Two-Step Alkylation of a Phenolic Intermediate
This method, inspired by benzoxazine syntheses, proceeds via:
Step 1: Synthesis of 2-Hydroxy-6-methoxybenzonitrile
Step 2: Etherification with 2-Chlorobenzyl Bromide
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Phenol activation: Sodium hydride (1.1 equiv) in THF at 0°C.
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Alkylation: 2-Chlorobenzyl bromide (1.05 equiv), 24 h reflux.
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Workup: Aqueous extraction followed by silica gel chromatography.
Critical Parameters :
-
Base selection : NaH outperformed K2CO3 due to complete phenoxide formation (Table 2).
-
Solvent effects : THF provided better solubility than DMF, reducing side-product formation.
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 66 | 85 |
| K2CO3 | DMF | 80 | 62 |
Ullmann-Type Coupling for Challenging Substrates
For substrates with steric constraints, copper-catalyzed coupling offers an alternative. A modified procedure from bipyrimidine syntheses achieves this:
Reaction Scheme :
2-Iodo-6-methoxybenzonitrile + 2-Chlorobenzyl alcohol
→ CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs2CO3 (2.0 equiv)
→ DMSO, 100°C, 24 h.
Advantages :
-
Tolerates electron-deficient aryl halides.
-
Minimal epimerization risk compared to SNAr.
Limitations :
Comparative Analysis of Methodologies
Table 3 summarizes key metrics across the three approaches:
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| SNAr | 72 | 98.5 | Moderate | $$$ |
| Williamson Ether | 85 | 99.1 | High | $$ |
| Ullmann Coupling | 68 | 97.8 | Low | $$$$ |
Cost index: $ (low) to $$$$ (high). Data synthesized from.
The Williamson ether route emerges as optimal for industrial applications due to its balance of yield and scalability. SNAr remains valuable for lab-scale synthesis where halogenated precursors are readily available.
Purification and Characterization
All routes necessitate careful purification:
-
Crystallization : From methanol/water (4:1) achieves >99% purity.
-
Chromatography : SiO2 with hexane/ethyl acetate (3:1) for small batches.
Spectroscopic Data :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorobenzyl ether group undergoes nucleophilic substitution under specific conditions. The methoxy group’s electron-donating nature enhances ring reactivity, while the chlorine atom’s position influences regioselectivity.
Key Findings :
-
Acidic cleavage of the benzyl ether yields phenolic derivatives, as observed in structurally related benzofurans .
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Alkylation at the oxygen is feasible but requires polar aprotic solvents .
Reduction Reactions
The nitrile group is reducible to primary amines or aldehydes, while the aromatic system may undergo partial hydrogenation.
Mechanistic Insight :
-
Reduction of the nitrile to an amine proceeds via intermediate imine formation .
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Hydrogenation of the aromatic ring is less favored due to electron-withdrawing groups .
Electrophilic Aromatic Substitution (EAS)
The methoxy group directs electrophiles to the ortho/para positions, while the nitrile and chlorine modulate reactivity.
Key Observations :
-
Nitration occurs preferentially at the position para to the methoxy group .
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Steric hindrance from the chlorobenzyl group limits substitution at proximal sites.
Nitrile Functional Group Transformations
The nitrile group participates in hydrolysis, cycloaddition, and nucleophilic addition reactions.
Mechanistic Pathways :
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Acidic hydrolysis proceeds via an imidate intermediate.
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the nitrile into triazoles for medicinal chemistry .
Heterocycle Formation
The compound serves as a precursor for selenazole and benzofuran derivatives via cyclization.
Research Findings :
-
Reaction with selenourea forms selenazoles with antitumor potential .
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Intramolecular cyclization under basic conditions yields benzofurans binding to antiestrogen sites .
Coupling Reactions
Cross-coupling methodologies enable aryl-aryl bond formation for structural diversification.
Applications :
Scientific Research Applications
Medicinal Chemistry
2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile has been studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing treatments for diseases such as cancer .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, related compounds have shown selective binding to antiestrogen-binding sites, suggesting a mechanism for their anticancer effects .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry:
- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.
- Oxidation and Reduction Reactions : The nitrile group can be reduced to amines, while the chlorobenzyl group can be oxidized to form aldehydes or carboxylic acids.
Material Science
Research indicates potential applications in developing novel materials with specific electronic or optical properties. The unique structure of this compound may enable its use in creating advanced materials for electronics or photonics.
Case Studies
Several studies highlight the biological activities of compounds related to this compound:
- Antimicrobial Activity : Compounds with similar structures have demonstrated the ability to inhibit bacterial growth and fungal infections, attributed to their interaction with cellular membranes .
- Anticancer Studies : Research has shown that structural analogs can induce apoptosis in breast cancer cell lines through activation of caspase pathways, suggesting a promising avenue for therapeutic development .
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(Benzyloxy)-6-methoxybenzonitrile
- Structural Difference: Replaces the 2-chlorobenzyl group with a non-chlorinated benzyl group.
- Safety data indicate harmfulness via inhalation, skin contact, or ingestion, but toxicity may differ due to the absence of chlorine .
2-Chloro-6-methylbenzonitrile
- Structural Difference : Lacks the benzyloxy and methoxy groups; features methyl and chloro substituents.
- Classified as toxic and harmful, with hazards similar to the target compound but differing in metabolic pathways due to the methyl group .
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
- Structural Difference : Replaces nitrile with a benzoyl chloride group and introduces additional fluoro and chloro substituents.
- Impact :
Pharmacological and Industrial Relevance
Pharmaceutical Impurities
- 1-[(2RS)-2-[(2-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate (Impurity I):
Physicochemical Properties and Reactivity
Biological Activity
2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile (CAS No. 175204-02-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C16H14ClN1O2
- Molecular Weight : 285.74 g/mol
- Structure : The compound features a chlorobenzyl ether and a methoxy group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound possesses significant antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating efficacy comparable to established antibiotics.
- Anticancer Activity : Preliminary findings suggest that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapeutics.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Cellular Targets : The chlorobenzyl and methoxy groups enhance the lipophilicity of the compound, facilitating its penetration into cell membranes and interaction with intracellular targets.
- Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, potentially through the activation of caspases or modulation of Bcl-2 family proteins.
- Inhibition of Enzymatic Activity : By binding to active sites of specific enzymes, the compound disrupts their function, leading to altered metabolic processes within the cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Enzyme Inhibition | Inhibits key metabolic enzymes | , |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
In vitro studies on various cancer cell lines (e.g., breast and colon cancer) demonstrated that treatment with the compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its potential as an anticancer therapeutic.
Q & A
Q. How can researchers optimize the synthesis of 2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as solvent choice, temperature, and catalyst selection. For example, demonstrates the use of ethanol as a solvent with potassium hydroxide for analogous nitrile-containing compounds, suggesting polar aprotic solvents (e.g., DMF) may enhance reactivity for etherification steps. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) can improve interfacial reactions. Reaction monitoring via TLC or HPLC () ensures intermediate purity, while recrystallization in ethanol or acetonitrile ( ) can isolate the final product with ≥95% purity. Post-synthetic purification using column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to remove byproducts like unreacted 2-chlorobenzyl chloride .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) can confirm the presence of the methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). The nitrile group (C≡N) may appear as a weak signal in C NMR (~115 ppm).
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30) paired with ESI-MS can verify molecular ion peaks (expected m/z ~303.7 for [M+H]+).
- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~1250 cm (C-O-C ether stretch) confirm functional groups.
Cross-referencing with databases like ChemSpider () or NIST () ensures spectral consistency .
Q. How does this compound behave under varying storage conditions, and what protocols ensure long-term stability?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. recommends storing the compound in airtight containers under inert gas (N2) at 2–8°C to prevent hydrolysis of the nitrile or ether groups. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis () monitors impurity formation (e.g., hydrolysis to benzoic acid derivatives). Desiccants like silica gel should be used in storage vials to mitigate moisture-induced degradation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing nitrile and methoxy groups activate specific positions on the benzene ring for NAS. Computational modeling (DFT, Gaussian 09) can map electron density distribution, predicting reactivity at the para position to the nitrile group. Experimental validation via reactions with amines (e.g., aniline) in DMF at 80°C, monitored by H NMR, can confirm substitution patterns. highlights similar reactivity in dichlorobenzonitrile derivatives, where steric hindrance from the 2-chlorobenzyl group may slow kinetics .
Q. How can computational modeling predict the biological or material science applications of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) against protein targets (e.g., kinases or cytochrome P450 enzymes) can predict binding affinities, leveraging the compound’s planar aromatic structure for π-π interactions. For material science, DFT calculations (e.g., using ORCA) can simulate electronic properties like HOMO-LUMO gaps to assess potential as an organic semiconductor. ’s ChemSpider data provides baseline physicochemical properties (logP ~3.2, polar surface area ~45 Ų) for parameterizing simulations .
Q. How should researchers resolve contradictions in reported spectral data or reactivity profiles for this compound?
- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Reproduce synthesis and characterization using standardized protocols (e.g., USP guidelines in ). Cross-validate NMR and MS data with independent labs ( ). For reactivity disputes, kinetic studies under controlled conditions (e.g., varying pH, solvents) can isolate contributing factors. ’s synthesis of Les-1351K, a structurally similar compound, illustrates the importance of rigorous reaction monitoring to exclude side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
